(+/-)-4Hydroxy Propranolol Sulfate

Beschreibung

The exact mass of the compound 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (+/-)-4Hydroxy Propranolol Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-4Hydroxy Propranolol Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

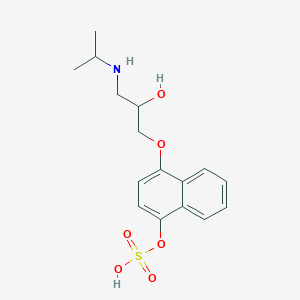

IUPAC Name |

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKICSDIPVTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007316 |

Source

|

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87075-33-0 |

Source

|

| Record name | 4'-Hydroxypropranolol sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPROPRANOLOL-4-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG22A758K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword of Xenobiotic Transformation: A Technical Guide to the Role of (+/-)-4-Hydroxy Propranolol Sulfate in Drug Metabolism

This guide provides an in-depth exploration of the metabolic fate of propranolol, with a specific focus on the formation and significance of its sulfated metabolite, (+/-)-4-Hydroxy Propranolol Sulfate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to elucidate the intricate enzymatic processes and pharmacological implications of this key metabolic pathway.

Executive Summary: The Metabolic Journey of a Prototypical Beta-Blocker

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and therapeutic efficacy.[1][2] A major metabolic route involves the hydroxylation of the naphthalene ring, primarily at the 4-position, to form 4-hydroxypropranolol. This initial transformation is a classic example of Phase I metabolism, predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[3][4] Subsequently, 4-hydroxypropranolol undergoes Phase II conjugation reactions, with sulfation emerging as a significant pathway, leading to the formation of (+/-)-4-Hydroxy Propranolol Sulfate. This sulfated conjugate has been identified as a major metabolite of propranolol in humans.[5] Understanding the nuances of this metabolic cascade is paramount for predicting drug-drug interactions, inter-individual variability in drug response, and the overall disposition of propranolol.

The Enzymatic Choreography: From Propranolol to its Sulfated Metabolite

The biotransformation of propranolol to (+/-)-4-Hydroxy Propranolol Sulfate is a two-step enzymatic process, showcasing the interplay between Phase I and Phase II metabolic enzymes.

Phase I: The Crucial Hydroxylation by CYP2D6

The initial and rate-limiting step in the formation of our metabolite of interest is the aromatic hydroxylation of propranolol.

-

Primary Enzyme: Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the 4-hydroxylation of propranolol.[3][4]

-

Clinical Significance of CYP2D6 Polymorphism: The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in enzyme activity. This genetic variability can result in distinct patient phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. Such variations in CYP2D6 activity can profoundly impact the plasma concentrations of propranolol and the formation of 4-hydroxypropranolol, thereby influencing both therapeutic outcomes and the potential for adverse effects.

-

Mechanism-Based Inhibition: Propranolol itself has been shown to be a mechanism-based inhibitor of CYP2D6.[4][6] This means that a metabolite of propranolol, likely formed during its own metabolism, can irreversibly bind to and inactivate the enzyme. This self-inhibition can have clinical implications, particularly with chronic dosing.

Phase II: The Sulfation of 4-Hydroxypropranolol

Once formed, 4-hydroxypropranolol is a substrate for Phase II conjugation enzymes, which enhance its water solubility and facilitate its excretion. Sulfation, catalyzed by sulfotransferase (SULT) enzymes, is a key pathway in this process.[7]

-

Key Sulfotransferases: Research has identified that cytosolic sulfotransferases are responsible for the sulfation of 4-hydroxypropranolol. Specifically, SULT1A3 has been shown to play a major role in this reaction.[7][8] Other isoforms, such as SULT1A1, SULT1B1, and SULT1E1, can also contribute to the sulfation, though SULT2A1 appears to be inactive towards this substrate.[8]

-

Stereoselectivity: The sulfation of 4-hydroxypropranolol exhibits stereoselectivity. SULT1A3 and SULT1E1 preferentially sulfate the (R)-enantiomer of 4-hydroxypropranolol over the (S)-enantiomer.[8] In contrast, SULT1A1 and SULT1B1 show the opposite preference, favoring the (S)-enantiomer.[8] This enantioselectivity in metabolism can lead to different pharmacokinetic profiles for the individual enantiomers of 4-hydroxypropranolol.

Pharmacological Implications: A Tale of Attenuated Activity

A critical aspect of drug metabolism is the pharmacological activity of the resulting metabolites. In the case of propranolol, the metabolic pathway gives rise to metabolites with distinct activity profiles.

The Active Intermediate: 4-Hydroxypropranolol

4-Hydroxypropranolol is not an inactive byproduct; it is an active metabolite that possesses beta-adrenergic blocking activity comparable to the parent drug, propranolol.[9][10][11] This contributes to the overall therapeutic effect of propranolol, particularly after oral administration where first-pass metabolism is significant.[11]

The Inactive End-Product: (+/-)-4-Hydroxy Propranolol Sulfate

In stark contrast to its precursor, (+/-)-4-Hydroxy Propranolol Sulfate is considered a non-beta-blocking metabolite .[5] Studies have shown it to be 100 to 1000 times less potent than racemic propranolol as a beta-adrenergic receptor blocking agent.[5] This significant reduction in pharmacological activity underscores the role of sulfation as a detoxification and inactivation pathway for 4-hydroxypropranolol. By converting the active metabolite into a readily excretable and largely inactive form, sulfation effectively terminates its pharmacological effects.

Experimental Protocols: In Vitro Investigation of (+/-)-4-Hydroxy Propranolol Sulfate Formation

To study the formation of (+/-)-4-Hydroxy Propranolol Sulfate in a controlled laboratory setting, an in vitro experimental system utilizing recombinant human SULT enzymes is a robust and informative approach.

Objective

To characterize the kinetics and stereoselectivity of (+/-)-4-Hydroxy Propranolol Sulfate formation from racemic 4-hydroxypropranolol using specific recombinant human sulfotransferase isoforms.

Materials

-

Recombinant human SULT1A1, SULT1A3, SULT1B1, and SULT1E1 (expressed in a suitable system, e.g., E. coli or baculovirus)

-

Racemic (+/-)-4-Hydroxypropranolol hydrochloride

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor co-factor

-

Potassium phosphate buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Incubator/water bath

-

LC-MS/MS system for analysis

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of racemic 4-hydroxypropranolol in a suitable solvent (e.g., methanol or water).

-

Prepare a stock solution of PAPS in water.

-

Prepare the incubation buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM DTT.

-

-

Enzyme Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Incubation buffer

-

Recombinant SULT enzyme (a predetermined optimal concentration)

-

4-hydroxypropranolol (at various concentrations to determine kinetics)

-

-

Pre-incubate the mixture at 37°C for 3 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding PAPS (at a saturating concentration, typically around 20-50 µM).

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of 4-hydroxypropranolol and 4-hydroxypropranolol sulfate.

-

A C18 reversed-phase column is typically suitable for separation.[12]

-

The mobile phase can consist of a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Use multiple reaction monitoring (MRM) in positive or negative ion mode for sensitive and specific detection of the analyte and metabolite.

-

Data Analysis

-

Calculate the rate of formation of 4-hydroxypropranolol sulfate.

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each SULT isoform.

-

To assess stereoselectivity, chiral chromatography can be employed to separate the (R)- and (S)-enantiomers of 4-hydroxypropranolol and their respective sulfated products.

Visualizing the Metabolic Cascade

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Figure 1: Metabolic pathway of propranolol to its sulfated metabolite.

Figure 2: Workflow for in vitro analysis of 4-hydroxypropranolol sulfation.

Conclusion and Future Directions

The formation of (+/-)-4-Hydroxy Propranolol Sulfate is a clinically relevant metabolic pathway that significantly influences the disposition and pharmacological activity of propranolol. The sequential action of CYP2D6 and SULT enzymes, particularly SULT1A3, transforms the active 4-hydroxypropranolol into an inactive, water-soluble metabolite ready for elimination. The inherent variability in the activity of these enzymes, due to genetic polymorphisms and drug-drug interactions, highlights the importance of a thorough understanding of this pathway in a clinical context.

Future research should continue to explore the interplay between different Phase I and Phase II enzymes in propranolol metabolism, including the potential for competitive inhibition and modulation of enzyme expression. Further characterization of the sulfation kinetics for individual enantiomers of 4-hydroxypropranolol by a wider range of SULT isoforms will provide a more complete picture of its metabolic fate. Ultimately, a deeper knowledge of the factors governing the formation of (+/-)-4-Hydroxy Propranolol Sulfate will contribute to the safer and more effective use of propranolol in diverse patient populations.

References

-

Bureik, M. (2020). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules, 25(23), 5648. [Link]

-

de Oliveira, G. A. R., & Pupo, M. T. (2011). Enantioselective biotransformation of propranolol to the active metabolite 4-hydroxypropranolol by endophytic fungi. Journal of the Brazilian Chemical Society, 22(8), 1541-1546. [Link]

-

ResearchGate. (n.d.). Chemical structures of propranolol and 4-hydroxypropranolol enantiomers. Chiral center. [Link]

-

Oatis, J. E., Jr, Russell, M. P., Knapp, D. R., & Walle, T. (1983). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of medicinal chemistry, 26(4), 553–555. [Link]

-

Shimadzu. (n.d.). 4-Hydroxypropranolol hydrochloride salt | 14133-90-5 | Metabolites. [Link]

-

Smith, K. J., Gentry, W. B., & Vore, M. (2017). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British journal of pharmacology, 174(17), 2849–2860. [Link]

-

Miyano, J., Yamamoto, S., Hanioka, N., Narimatsu, S., Ishikawa, T., Ogura, K., Watabe, T., Nishimura, M., Ueda, N., & Naito, S. (2005). Involvement of SULT1A3 in elevated sulfation of 4-hydroxypropranolol in Hep G2 cells pretreated with beta-naphthoflavone. Biochemical pharmacology, 69(5), 823–831. [Link]

-

Routledge, P. A., & Shand, D. G. (1979). Clinical pharmacokinetics of propranolol. Clinical pharmacokinetics, 4(2), 73–90. [Link]

-

Fan, Y., Sjöberg, S., & Bureik, M. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13328. [Link]

-

ClinPGx. (n.d.). Propranolol Pathway, Pharmacokinetics. [Link]

-

DailyMed. (n.d.). Propranolol. [Link]

-

Yasmeen, F., & Farooq, U. (2023). Propranolol. In StatPearls. StatPearls Publishing. [Link]

-

ACS Publications. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. [Link]

-

HiDoc. (2025). Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? [Link]

-

Rowland, M., Lennard, M. S., & Tucker, G. T. (1994). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British journal of clinical pharmacology, 37(2), 135–141. [Link]

-

XenoTech. (2022). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. [Link]

-

Routledge, P. A., & Shand, D. G. (1979). Clinical Pharmacokinetics of Propranolol. Semantic Scholar. [Link]

-

XenoTech. (2022, May). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube. [Link]

-

ResearchGate. (n.d.). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. [Link]

-

Drummond, G. S., Frewin, D. B., & Jarrott, B. (1981). Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma. Journal of pharmaceutical sciences, 70(9), 1050–1052. [Link]

-

Harris, R. M., & Falany, C. N. (2009). Expression and localization of cytosolic sulfotransferase (SULT) 1A1 and SULT1A3 in normal human brain. Neuroscience, 164(4), 1625–1633. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Involvement of SULT1A3 in elevated sulfation of 4-hydroxypropranolol in Hep G2 cells pretreated with beta-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

(+/-)-4-Hydroxy Propranolol Sulfate chemical structure and properties

An In-Depth Technical Guide to (+/-)-4-Hydroxy Propranolol Sulfate: Structure, Properties, and Analysis

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, is a widely prescribed medication for a variety of cardiovascular conditions. Its therapeutic effects are primarily attributed to the parent compound; however, its metabolism is extensive and complex, leading to the formation of numerous metabolites. Among these, 4-hydroxypropranolol has garnered significant attention due to its own pharmacological activity. This active metabolite is further conjugated to form more water-soluble compounds, facilitating their excretion. One of the major conjugation products is (+/-)-4-Hydroxy Propranolol Sulfate. Understanding the chemical and biological characteristics of this sulfated metabolite is crucial for a comprehensive assessment of propranolol's pharmacokinetics and pharmacodynamics. This guide provides a detailed technical overview of (+/-)-4-Hydroxy Propranolol Sulfate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of (+/-)-4-Hydroxy Propranolol Sulfate is characterized by the addition of a sulfate group to the hydroxyl moiety on the naphthalene ring of 4-hydroxypropranolol. This conjugation significantly alters the physicochemical properties of the parent metabolite.

The IUPAC name for this compound is [4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate. It possesses a chiral center at the carbon atom bearing the hydroxyl group in the propanol side chain, and therefore exists as a racemic mixture of (R) and (S) enantiomers.

Table 1: Physicochemical Properties of (+/-)-4-Hydroxy Propranolol Sulfate and its Precursor

| Property | (+/-)-4-Hydroxy Propranolol[1] | (+/-)-4-Hydroxy Propranolol Sulfate[2] |

| Molecular Formula | C₁₆H₂₁NO₃ | C₁₆H₂₁NO₆S |

| Molecular Weight | 275.34 g/mol | 355.4 g/mol |

| CAS Number | 10476-53-6 | 87075-33-0 |

| XLogP3 | 2.6 | -0.2 |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 4 | 7 |

| Solubility | Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml) as the hydrochloride salt.[3] | Expected to have high aqueous solubility due to the polar sulfate group. |

| pKa (predicted) | Basic pKa (amine) ~9.5; Acidic pKa (phenolic OH) ~10 | Basic pKa (amine) ~9.5; Acidic pKa (sulfate) <2 |

| Stability | The hydrochloride salt is stable for ≥ 4 years at -20°C.[3] Plasma samples containing 4-hydroxypropranolol are stable at -30°C for up to 2 months.[4] | Expected to be stable in neutral and acidic conditions; may be susceptible to hydrolysis under strongly basic conditions. |

The sulfation of 4-hydroxypropranolol drastically increases its polarity, as evidenced by the decrease in the XLogP3 value. This enhanced water solubility is a key factor in its renal elimination.

Metabolic Pathway and Stereoselectivity

Propranolol is administered as a racemic mixture. Its metabolism to 4-hydroxypropranolol is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3] This hydroxylation is a stereoselective process, with a preference for the formation of the (-)-(S)-4-hydroxypropranolol enantiomer, which is also the more pharmacologically active form.[5][6]

Following its formation, 4-hydroxypropranolol undergoes extensive phase II metabolism, including glucuronidation and sulfation.[7] Sulfation is a significant elimination pathway for this metabolite.[7] This conjugation reaction is catalyzed by sulfotransferase enzymes (SULTs).

Synthesis of (+/-)-4-Hydroxy Propranolol Sulfate

The availability of pure (+/-)-4-Hydroxy Propranolol Sulfate is essential for its use as an analytical standard and for further pharmacological studies. Both chemical synthesis and biosynthesis of the precursor have been described.

Chemical Synthesis

A multi-step chemical synthesis route has been reported, starting from 1,4-naphthoquinone.[8] The key steps involve the protection of one hydroxyl group, sulfation of the other, and subsequent addition of the aminopropanol side chain.

Experimental Protocol (Adapted from Oatis et al., 1985)[8]

-

Step 1: Synthesis of 4-(Benzyloxy)naphthol. 1,4-Naphthoquinone is reduced and then alkylated with benzyl iodide to yield 4-(benzyloxy)naphthol.

-

Step 2: Sulfation. The product from step 1 is sulfated using chlorosulfuric acid in N,N-dimethylaniline to produce potassium 1-(benzyloxy)-4-naphthol sulfate.

-

Step 3: Deprotection. The benzyl protecting group is removed via catalytic hydrogenation.

-

Step 4: Side Chain Addition. The resulting intermediate is alkylated with an appropriate epoxide and then aminated with isopropylamine to yield the final product, racemic (+/-)-4-Hydroxy Propranolol Sulfate.

Biosynthesis of the Precursor

An alternative to chemical synthesis for obtaining the 4-hydroxypropranolol precursor is through microbial biotransformation.[5] Certain endophytic fungi can hydroxylate propranolol to 4-hydroxypropranolol, often with high enantioselectivity for the (S)-enantiomer.[5]

Experimental Protocol (Adapted from Borges et al.)[5]

-

Fungal Culture: An endophytic fungus, such as Phomopsis sp., is cultured in a suitable medium (e.g., modified Czapek medium).

-

Substrate Addition: Racemic propranolol, dissolved in a small amount of a water-miscible solvent like N,N-dimethylformamide, is added to the fungal culture.

-

Incubation: The culture is incubated for a period of time (e.g., several days) to allow for the biotransformation to occur.

-

Extraction and Purification: The culture medium is extracted with an organic solvent, and the 4-hydroxypropranolol is purified from the extract, typically using chromatographic techniques.

Analytical Methodologies

The quantification of (+/-)-4-Hydroxy Propranolol Sulfate in biological matrices such as plasma or urine is essential for pharmacokinetic studies. Due to its high polarity and typically low concentrations, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Detailed LC-MS/MS Protocol

This protocol is a representative method synthesized from common practices in the field for the analysis of propranolol and its metabolites.[9][10]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of the analyte).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the polar sulfate conjugate and separate it from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for sulfate conjugates.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for (+/-)-4-Hydroxy Propranolol Sulfate and its internal standard would need to be optimized. For the sulfate, this would involve the selection of the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion (e.g., the sulfate fragment at m/z 97 or a fragment from the aglycone).

-

-

Quantification:

-

A calibration curve is constructed by analyzing samples with known concentrations of the analyte.

-

The concentration of the analyte in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Pharmacology and Biological Activity

While 4-hydroxypropranolol is an active metabolite with beta-blocking activity comparable to the parent drug, its sulfate conjugate is considered to be largely inactive in this regard.[3][7] A study in dogs found that racemic 4'-hydroxypropranolol sulfate was 100-1000 times less potent than racemic propranolol as a beta-adrenergic receptor blocking agent.[8] The addition of the bulky and highly polar sulfate group likely hinders the molecule's ability to bind effectively to the beta-adrenergic receptors. Therefore, the sulfation of 4-hydroxypropranolol represents a detoxification and elimination pathway, terminating the pharmacological activity of this metabolite.

Conclusion

(+/-)-4-Hydroxy Propranolol Sulfate is a major, yet pharmacologically inactive, metabolite of propranolol. Its formation via the sulfation of the active 4-hydroxypropranolol metabolite is a critical step in the clearance of propranolol. The stereoselective nature of propranolol's metabolism adds a layer of complexity to its pharmacokinetic profile. A thorough understanding of the properties, synthesis, and analysis of this sulfate conjugate is vital for researchers and drug development professionals working to fully characterize the disposition and effects of propranolol. The methodologies outlined in this guide provide a framework for the continued investigation of this and other drug metabolites.

References

-

Buchheit, D., & Dragan, C. A. (2020). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules, 25(21), 5089. [Link]

-

Borges, K. B., Bonato, P. S., & Pupo, M. T. (2011). Enantioselective biotransformation of propranolol to the active metabolite 4-hydroxypropranolol by endophytic fungi. Química Nova, 34(8), 1347-1352. [Link]

-

Agilent Technologies. (2022). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Application Note. [Link]

-

Oatis, J. E., Jr., Walle, T., Daniell, H. B., Gaffney, T. E., & Knapp, D. R. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. [Link]

-

Oatis, J. E., Jr., Walle, T., Daniell, H. B., Gaffney, T. E., & Knapp, D. R. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-.beta.-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822-824. [Link]

-

Borges, K. B., Pupo, M. T., & Bonato, P. S. (2011). Chemical structures of propranolol and 4-hydroxypropranolol enantiomers. ResearchGate. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). 4-Hydroxypropranolol hydrochloride salt. [Product Information]. Retrieved January 23, 2026, from [Link]

-

Freie Universität Berlin. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]

-

Lo, M. W., & Riegelman, S. (1981). Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma. Journal of Pharmaceutical Sciences, 70(9), 1073-1075. [Link]

-

Maurya, P. K., Kumar, P., & Kalani, K. (2015). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. [Link]

-

Patel, K. R., & Patel, S. A. (2018). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. [Link]

-

Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography. Analyst, 114(10), 1219–1223. [Link]

-

Abdel-Hamid, M. E. (1988). High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183–189. [Link]

-

He, H., Li, L., Li, W., Wang, C., Li, K., Liu, H., & Wang, X. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(39), 21863–21871. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxypropranolol-4-O-sulfate, (-)-. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

Ali, I., Al-Othman, Z. A., Al-Warthan, A., & Asim, M. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ChemistrySelect, 5(31), 9789-9794. [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-4-Hydroxypropranolol. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

Sources

- 1. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxypropranolol-4-O-sulfate, (-)- | C16H21NO6S | CID 40561628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxypropranolol Sulfate

Introduction: The Significance of 4'-Hydroxypropranolol Sulfate in Drug Metabolism

Propranolol, a widely prescribed beta-adrenergic antagonist, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, 4'-hydroxypropranolol is a major pharmacologically active metabolite, exhibiting beta-blocking activity comparable to the parent drug.[1] This active metabolite is further metabolized through Phase II conjugation reactions, with sulfation being a significant pathway.[2] The resulting 4'-hydroxypropranolol sulfate is a major circulating metabolite of propranolol in humans. Understanding the pharmacological and toxicological profile of this sulfated metabolite is crucial for a comprehensive assessment of propranolol's disposition and effects. The availability of a pure, well-characterized standard of 4'-hydroxypropranolol sulfate is a prerequisite for such studies.

This technical guide provides a detailed walkthrough of the chemical synthesis and comprehensive characterization of 4'-hydroxypropranolol sulfate. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the methodologies involved in preparing and validating this key drug metabolite.

Strategic Approach to the Synthesis of 4'-Hydroxypropranolol Sulfate

The synthesis of 4'-hydroxypropranolol sulfate presents a key challenge: the selective sulfation of the phenolic hydroxyl group in the presence of a secondary alcohol in the propranolol side chain. To address this, a strategic synthetic route employing a protecting group strategy is necessary. The chosen pathway commences with a readily available starting material, 1,4-naphthoquinone, and proceeds through a series of transformations to yield the target compound.

The core principles guiding this synthetic strategy are:

-

Regioselective introduction of the hydroxyl groups: Building the 1,4-dihydroxynaphthalene core from 1,4-naphthoquinone.

-

Orthogonal protection and deprotection: Utilizing a benzyl protecting group for the more reactive phenolic hydroxyl group, which can be selectively removed under conditions that do not affect the sulfate ester or the rest of the molecule.

-

Efficient sulfation: Employing a suitable sulfating agent to introduce the sulfate moiety onto the protected intermediate.

-

Installation of the aminopropanol side chain: A well-established method for constructing the characteristic side chain of beta-blockers.

Part 1: Multi-Step Chemical Synthesis

The synthesis of 4'-hydroxypropranolol sulfate is accomplished through a five-step sequence, as initially described by Oatis et al.[3]

Caption: Synthetic workflow for 4'-hydroxypropranolol sulfate.

Step 1: Synthesis of 4-(Benzyloxy)-1-naphthol (Protection)

Causality: The synthesis begins with the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene. This is immediately followed by a selective benzylation of one of the hydroxyl groups. The use of a benzyl protecting group is strategic; it is stable under a range of reaction conditions but can be readily removed in a later step by catalytic hydrogenation, a mild method that is unlikely to cleave the sulfate ester.[2][4]

Experimental Protocol:

-

To a solution of 1,4-naphthoquinone in a suitable solvent (e.g., ethanol), add a reducing agent such as sodium dithionite until the characteristic yellow color disappears, indicating the formation of 1,4-dihydroxynaphthalene.

-

Introduce a base (e.g., potassium carbonate) to the reaction mixture, followed by the dropwise addition of benzyl bromide. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the bromide from benzyl bromide.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup to remove inorganic salts, and extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(benzyloxy)-1-naphthol.

Step 2: Synthesis of Potassium 4-(Benzyloxy)naphthalene-1-sulfate (Sulfation)

Causality: With one hydroxyl group protected, the remaining free hydroxyl group at the 1-position can be selectively sulfated. A common and effective method for this transformation is the use of a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine or, as in the original synthesis, chlorosulfuric acid in the presence of an amine base like N,N-dimethylaniline.[3] The amine serves to trap the liberated HCl.

Experimental Protocol:

-

Dissolve 4-(benzyloxy)-1-naphthol in a dry, aprotic solvent such as N,N-dimethylaniline under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add chlorosulfuric acid dropwise. This reaction is exothermic and should be controlled carefully.

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Neutralize the solution with a base, such as potassium hydroxide, to precipitate the potassium salt of the sulfated product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield potassium 4-(benzyloxy)naphthalene-1-sulfate.

Step 3: Synthesis of Potassium 4-Hydroxynaphthalene-1-sulfate (Deprotection)

Causality: The pivotal deprotection step involves the removal of the benzyl group to unveil the phenolic hydroxyl group. Catalytic hydrogenation is the method of choice for this transformation.[2][5] A palladium on carbon (Pd/C) catalyst is typically employed. Hydrogen gas cleaves the benzylic C-O bond, liberating the free phenol and toluene as a byproduct.[6]

Experimental Protocol:

-

Dissolve potassium 4-(benzyloxy)naphthalene-1-sulfate in a suitable solvent, such as a mixture of methanol and water.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain potassium 4-hydroxynaphthalene-1-sulfate.

Step 4 & 5: Side-Chain Installation and Amination

Causality: The final steps involve the attachment of the characteristic aminopropanol side chain of propranolol. This is a two-step process. First, the deprotected phenolic intermediate is alkylated with an epoxide, typically epichlorohydrin or a glycidyl derivative, to form an oxirane intermediate. This is followed by the ring-opening of the epoxide with isopropylamine to introduce the amino group and complete the synthesis.

Experimental Protocol:

-

Alkylation: React potassium 4-hydroxynaphthalene-1-sulfate with an excess of epichlorohydrin or glycidyl tosylate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). Heat the reaction mixture to drive the reaction to completion.

-

Workup and Isolation of the Epoxide: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. The crude epoxide can be purified by chromatography or used directly in the next step.

-

Amination: Dissolve the crude epoxide intermediate in an excess of isopropylamine, with or without a co-solvent. Heat the mixture in a sealed vessel to facilitate the nucleophilic ring-opening of the epoxide.

-

Final Purification: After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure. The final product, 4'-hydroxypropranolol sulfate, is a polar, water-soluble compound. Purification is best achieved by preparative reverse-phase high-performance liquid chromatography (preparative RP-HPLC).

Part 2: Purification and Characterization

Purification by Preparative RP-HPLC

Rationale: The final product and its intermediates are often purified using chromatographic techniques. Given the polar nature of the sulfated final product, preparative RP-HPLC is the most effective method for obtaining high-purity material.

Illustrative Protocol:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase, preparative scale (e.g., 20 mm x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A time-dependent linear gradient from 5% to 50% Mobile Phase B |

| Flow Rate | 10-20 mL/min |

| Detection | UV at a wavelength where the naphthalene ring absorbs (e.g., 290 nm) |

| Fraction Collection | Collect fractions corresponding to the main product peak. |

Post-purification, the collected fractions are pooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to yield the final product as a solid.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 4'-hydroxypropranolol sulfate.

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final compound.

-

Method: An analytical scale RP-HPLC method, similar to the preparative method but with a smaller column and lower flow rate, can be used.

-

Expected Outcome: A single major peak in the chromatogram, indicating high purity.

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and provide structural information through fragmentation analysis.

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is ideal for this polar molecule.

-

Expected Data:

-

Full Scan (Positive Ion Mode): An [M+H]⁺ ion corresponding to the calculated molecular weight of 4'-hydroxypropranolol sulfate (C₁₆H₂₁NO₆S, MW = 355.41).

-

Full Scan (Negative Ion Mode): An [M-H]⁻ ion at m/z 354.1.

-

Tandem MS (MS/MS) Fragmentation: Fragmentation of the parent ion will provide structural confirmation.

-

Caption: Proposed MS/MS fragmentation pathway of 4'-hydroxypropranolol sulfate.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide unambiguous structural elucidation by mapping the carbon-hydrogen framework.

-

Methods: ¹H NMR and ¹³C NMR spectroscopy.

-

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the naphthalene ring, the protons of the aminopropanol side chain (including the characteristic isopropyl group methyls as a doublet), and the absence of the benzylic protons from the protecting group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfate group.

-

¹³C NMR: Resonances for all 16 carbon atoms in the molecule. The carbon atom attached to the sulfate group will show a characteristic downfield shift.

-

Table of Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | ~1.2 (d) | ~22 |

| Isopropyl CH | ~3.1 (m) | ~50 |

| N-CH₂ | ~3.0 (m) | ~52 |

| CH-OH | ~4.1 (m) | ~68 |

| O-CH₂ | ~4.2 (m) | ~70 |

| Aromatic CHs | 6.8 - 8.2 (m) | 105 - 155 |

| Aromatic C-O | ~150 | |

| Aromatic C-SO₄ | ~145 |

Note: Predicted chemical shifts are approximate and should be confirmed by experimental data.

Conclusion: A Validated Approach for a Critical Metabolite

This technical guide has detailed a robust and well-documented pathway for the synthesis of 4'-hydroxypropranolol sulfate, a critical metabolite in the study of propranolol's pharmacology and toxicology. By employing a strategic use of protecting groups and established synthetic transformations, this guide provides a framework for obtaining this compound in high purity. The outlined characterization techniques, including HPLC, mass spectrometry, and NMR spectroscopy, form a self-validating system to ensure the structural integrity of the synthesized metabolite. The successful application of these methods will empower researchers to further investigate the role of sulfation in the metabolism and disposition of propranolol and other xenobiotics.

References

-

Oatis, J. E., Jr, Walle, T., Daniell, H. B., Gaffney, T. E., & Knapp, D. R. (1983). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 26(4), 542–544. [Link]

-

Organic Syntheses Procedure. (n.d.). 1,4-Naphthoquinone. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]

-

Abdel-Hamid, M. E. (1988). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF PROPRANOLOL AND 4-HYDROXYPROPRANOLOL IN SERUM. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183–189. [Link]

-

Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(12), 5783-5785. [Link]

-

Wroński, M., & Różyło, J. K. (2009). Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

-

Drummer, O. H., & Work, J. (1980). Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 221(1), 143-149. [Link]

-

Waters Corporation. (n.d.). Separation of Synthetic Peptides on a Preparative RPLC Column. [Link]

-

Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]

-

J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. [Link]

-

Richard, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. [Link]

-

jOeCHEM. (2020, March 17). Reduction/Ether Cleavage via Hydrogenation [Video]. YouTube. [Link]

-

PubChem. (n.d.). (+-)-4-Hydroxypropranolol. National Center for Biotechnology Information. [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. [Link]

-

Shimadzu. (n.d.). 4-Hydroxypropranolol hydrochloride salt. [Link]

-

Brown, A. K., & Wong, C. S. (2016). Simultaneous Quantification of Propranolol and Sulfamethoxazole and Major Human Metabolite Conjugates 4-Hydroxy-Propranolol Sulfate and Sulfamethoxazole-β-Glucuronide in Municipal Wastewater—A Framework for Multiple Classes of Drugs and Conjugates. Journal of Chromatography A, 1471, 34-44. [Link]

-

Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic letters, 10(9), 1795–1798. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). [Link]

-

Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. [Link]

-

Wikipedia. (n.d.). Benzyl group. [Link]

-

ResearchGate. (n.d.). The mass spectrum of propranolol (molecular weight 259) obtained during... [Link]

-

Fedorova, G. F., et al. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Molecules, 29(23), 5488. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 4-ethylcatechol (A) and 3,4-dihydroxypropiophenone... [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

The Metabolic Crucible: A Technical Guide to the Pharmacology and Toxicology of Propranolol's Major Metabolites

Introduction: Beyond the Parent Compound

Propranolol, a cornerstone of cardiovascular medicine for decades, is a non-selective beta-adrenergic receptor antagonist widely prescribed for conditions ranging from hypertension and angina to anxiety and migraine prophylaxis.[1] However, the clinical narrative of propranolol does not end with the parent molecule. Once administered, it embarks on a complex metabolic journey, primarily within the liver, giving rise to a constellation of metabolites.[2][3] While often viewed as mere byproducts of detoxification, these molecular descendants possess their own distinct pharmacological and toxicological profiles that can significantly influence the overall therapeutic and adverse effects of the drug.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the major metabolites of propranolol. Moving beyond a superficial overview, we will dissect the enzymatic pathways responsible for their formation, elucidate their pharmacological activities, and scrutinize their toxicological potential. By understanding the downstream consequences of propranolol metabolism, we can foster a more nuanced approach to its clinical application and inspire novel avenues for drug design and safety assessment.

I. The Metabolic Fate of Propranolol: A Trifurcated Pathway

Propranolol undergoes extensive hepatic metabolism, with three primary pathways accounting for the majority of its biotransformation: ring oxidation, side-chain oxidation, and direct glucuronidation.[1][4] The interplay of these pathways is influenced by genetic polymorphisms, particularly in the cytochrome P450 (CYP) enzyme system, leading to inter-individual variability in metabolite profiles.

Ring Oxidation: The Genesis of an Active Counterpart

Aromatic hydroxylation of the naphthalene ring, predominantly at the 4-position, yields 4-hydroxypropranolol . This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6 , with a minor contribution from CYP1A2.[1][4] The formation of 4-hydroxypropranolol is a critical aspect of propranolol's pharmacology as this metabolite is not an inactive bystander.

Side-Chain Oxidation: A Stepwise Degradation

The isopropylamine side chain of propranolol is subject to a two-step oxidative process. The initial step, N-desisopropylation, is mainly mediated by CYP1A2 , with some involvement of CYP2D6, leading to the formation of N-desisopropylpropranolol .[1][4] This primary amine is then further metabolized by monoamine oxidase (MAO) and mitochondrial aldehyde dehydrogenase (ALDH) to naphthoxylactic acid .[1][5] Another product of side-chain oxidation is propranolol glycol .

Glucuronidation: The Path to Excretion

Direct conjugation of a glucuronic acid moiety to the propranolol molecule represents a significant route of phase II metabolism. This process is catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of propranolol glucuronide . This highly water-soluble conjugate is readily excreted in the urine. While generally considered a detoxification pathway, the potential for pharmacological or toxicological activity of glucuronide conjugates should not be entirely dismissed.[6][7]

II. Pharmacological Activities of Major Propranolol Metabolites: A Spectrum of Effects

The metabolites of propranolol are not created equal in their ability to interact with biological targets. Their pharmacological activities range from equipotent to negligible compared to the parent drug.

4-Hydroxypropranolol: An Equipotent Beta-Blocker

The most clinically significant metabolite, 4-hydroxypropranolol , exhibits beta-adrenoceptor blocking activity that is comparable in potency to propranolol itself.[8] This has profound implications for the overall therapeutic effect of orally administered propranolol, as 4-hydroxypropranolol contributes to the observed beta-blockade. However, it is important to note that this metabolite has also been shown to possess some intrinsic sympathomimetic activity.[8]

N-desisopropylpropranolol and Naphthoxylactic Acid: Diminished Activity

N-desisopropylpropranolol retains some beta-blocking activity, albeit significantly less than propranolol. Its subsequent metabolite, naphthoxylactic acid , is generally considered to be pharmacologically inactive with respect to beta-adrenoceptor antagonism.

Propranolol Glucuronide: An Inactive Conjugate

Propranolol glucuronide is widely regarded as a pharmacologically inactive metabolite.[6] Its formation serves primarily to increase water solubility and facilitate renal excretion. However, the potential for acyl glucuronides of certain drugs to be chemically reactive and contribute to toxicity warrants consideration, although this is less of a concern for ether glucuronides like that of propranolol.[6][9]

III. Toxicological Assessment of Propranolol Metabolites: Unveiling Potential Liabilities

A comprehensive understanding of a drug's safety profile necessitates an evaluation of the toxicity of its major metabolites. While extensive data exists for propranolol overdose, which can lead to severe cardiovascular collapse and central nervous system depression, specific toxicological data for its individual metabolites are less abundant.[10]

4-Hydroxypropranolol: A Profile Similar to the Parent

Given its comparable pharmacological activity, the toxicological profile of 4-hydroxypropranolol is presumed to be similar to that of propranolol. Overdose would likely manifest as excessive beta-blockade, leading to profound bradycardia and hypotension.

N-desisopropylpropranolol: A Warning of Harm

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-desisopropylpropranolol is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[11] This suggests a potential for direct cellular toxicity that is independent of its beta-blocking activity.

Propranolol Glycol and Naphthoxylactic Acid: Data Gaps and the Need for Further Investigation

IV. Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research in this area, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism of Propranolol using Human Liver Microsomes

Rationale for Experimental Choice: Human liver microsomes (HLMs) are a standard and widely accepted in vitro model for studying Phase I metabolic pathways.[14][15] They are enriched with a high concentration of CYP enzymes, the primary drivers of propranolol's oxidative metabolism.[14][15] This system allows for a reproducible and high-throughput assessment of metabolite formation, providing a critical first look at a compound's metabolic fate in a human-relevant system.[14][16]

Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mg/mL Human Liver Microsomes (final concentration)

-

1 mM propranolol (or desired concentration, dissolved in a minimal amount of organic solvent like methanol or DMSO, with the final solvent concentration not exceeding 1%)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) to the incubation mixture. The final volume should be 200 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the reaction).

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify propranolol and its metabolites.

-

In Vivo Assessment of Beta-Blockade in a Rat Model

Rationale for Experimental Choice: The rat is a commonly used and well-characterized animal model for cardiovascular research due to its physiological similarities to humans in many aspects of cardiovascular function, its relatively low cost, and ease of handling.[17] The isoprenaline (isoproterenol) challenge test is a classic and reliable method to assess the degree of beta-adrenoceptor blockade in vivo.[18][19] Isoprenaline is a non-selective beta-agonist that induces a pronounced tachycardia, which can be attenuated by a beta-blocker.

Protocol:

-

Animal Model:

-

Use male Wistar rats (250-300g). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment. All procedures should be in accordance with institutional animal care and use guidelines.

-

-

Instrumentation:

-

Anesthetize the rats (e.g., with an appropriate anesthetic agent).

-

Implant a catheter into the carotid artery for continuous blood pressure and heart rate monitoring.

-

Implant a catheter into the jugular vein for drug administration.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Record baseline heart rate and blood pressure for at least 30 minutes.

-

Administer a bolus dose of isoprenaline (e.g., 1 µg/kg, i.v.) and record the peak increase in heart rate.

-

Allow the heart rate to return to baseline.

-

Administer the test compound (propranolol or a metabolite) intravenously at the desired dose.

-

After a specified time (e.g., 15 minutes), repeat the isoprenaline challenge.

-

Record the peak increase in heart rate in the presence of the test compound.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the isoprenaline-induced tachycardia by the test compound using the following formula:

-

% Inhibition = [1 - (ΔHR after test compound / ΔHR before test compound)] * 100

-

Where ΔHR is the change in heart rate from baseline after isoprenaline administration.

-

-

Compare the percentage inhibition produced by the metabolite to that of propranolol to determine its relative beta-blocking potency.

-

V. Visualizing the Molecular Landscape: Pathways and Workflows

Propranolol Metabolism Pathway

Caption: Major metabolic pathways of propranolol.

Beta-1 Adrenergic Receptor Signaling Pathway

Caption: Simplified beta-1 adrenergic receptor signaling cascade.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for in vitro propranolol metabolism analysis.

VI. Data Summary

Table 1: Pharmacokinetic Parameters of Propranolol and its Major Metabolites

| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Clearance |

| Propranolol (oral) | 41 ± 12[14] | 1-4[20] | 3-6[20] | High, flow-dependent |

| 4-Hydroxypropranolol | 2.1 - 36.0[3] | ~2 | Longer than propranolol | Data not readily available |

| N-desisopropylpropranolol | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Naphthoxylactic Acid | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Note: Pharmacokinetic parameters can vary significantly between individuals due to genetic factors and other variables.

VII. Conclusion and Future Directions

The metabolic transformation of propranolol is not a mere process of inactivation and elimination. It is a dynamic interplay of enzymatic reactions that produce a range of metabolites, some of which, like 4-hydroxypropranolol, are pharmacologically active and contribute to the drug's overall clinical effect. A thorough understanding of the pharmacology and toxicology of these metabolites is paramount for optimizing therapeutic outcomes and ensuring patient safety.

This guide has illuminated the major metabolic pathways of propranolol, detailed the pharmacological activities of its key metabolites, and highlighted the existing knowledge and, importantly, the knowledge gaps in their toxicological profiles. The provided experimental protocols offer a practical framework for researchers to further investigate these areas.

Future research should focus on several key areas:

-

Comprehensive Toxicological Profiling: There is a pressing need for detailed toxicological studies on N-desisopropylpropranolol, propranolol glycol, and naphthoxylactic acid to fill the current data void.

-

Quantitative Pharmacokinetic Modeling: The development of robust pharmacokinetic models that incorporate the contributions of active metabolites will lead to more precise and personalized dosing strategies.

-

Clinical Significance of Metabolite Variability: Further investigation into how genetic polymorphisms in metabolizing enzymes affect the metabolite-to-parent drug ratio and the subsequent clinical response is warranted.

By continuing to unravel the complexities of propranolol metabolism, the scientific community can ensure the continued safe and effective use of this important therapeutic agent and apply these principles to the development of future pharmaceuticals.

References

- Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse).

- ClinPGx. (n.d.). Propranolol Pathway, Pharmacokinetics.

-

Mansur, A. P., Viana, R. A., & Ramires, J. A. F. (1998). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. Brazilian Journal of Medical and Biological Research, 31(12), 1547–1553. [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]

-

U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

- Dhalla, N. S., Temsah, R. M., & Netticadan, T. (2000). Role of oxidative stress in cardiovascular diseases. Journal of Hypertension, 18(6), 655–673.

-

U.S. National Library of Medicine. (n.d.). Propranolol. PubChem. Retrieved from [Link]

-

General Pharmaceutical Council. (2024, October 7). Patient safety spotlight: the under-recognised risk of toxicity of propranolol in overdose. [Link]

-

DVM360. (2015, April 1). Propylene glycol: Educate yourself and your veterinary clients. [Link]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?. Drug metabolism reviews, 24(1), 5–48. [Link]

-

Walle, T., Conradi, E. C., Walle, U. K., Fagan, T. C., & Gaffney, T. E. (1978). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British journal of clinical pharmacology, 5(5), 451–455. [Link]

-

U.S. National Library of Medicine. (n.d.). N-Desisopropylpropranolol. PubChem. Retrieved from [Link]

- Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).

-

Warne, T., Serrano-Vega, M. J., Tate, C. G., & Schertler, G. F. (2010). Structure of a β1-adrenergic G protein-coupled receptor. Nature, 469(7328), 1-6. [Link]

-

Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor.... Retrieved from [Link]

-

Gajula, S. N. R., & Gajula, D. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

-

Mansur, A. P., Viana, R. A., & Ramires, J. A. F. (1998). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration: Systemic availability. ResearchGate. [Link]

-

U.S. National Library of Medicine. (n.d.). Naphthoxylactic acid. PubChem. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

- Ritter, J. M., Flower, R. J., Henderson, G., Loke, Y. K., MacEwan, D. J., & Rang, H. P. (2019). Rang & Dale's Pharmacology (9th ed.). Elsevier.

-

American College of Veterinary Pharmacists. (2023, April 25). Propylene Glycol. [Link]

-

Mohan, V., Das, S., & S, S. (2014). Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract. BioMed research international, 2014, 475245. [Link]

-

Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

- European Medicines Agency. (2009). Guideline on the non-clinical investigation of the safety of human medicinal products.

-

McDevitt, D. G., & Shand, D. G. (1975). Comparison of the efficacy and pharmacokinetics of conventional propranolol and a long acting preparation of propranolol. British journal of clinical pharmacology, 2(4), 367–373. [Link]

-

Wikipedia. (n.d.). Beta-1 adrenergic receptor. Retrieved from [Link]

- Ismail, R., & Rahman, A. A. (2003). BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. Malaysian Journal of Pharmaceutical Sciences, 1(1), 43-52.

-

American College of Veterinary Pharmacists. (2023, April 25). Propylene Glycol. [Link]

-

Axol Bioscience. (2024, March 18). Enhancing in vitro cardiotoxicity models with human iPSC technology. [Link]

- Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1995). Involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver.

-

Kobayashi, N., Nakano, S., Nakano, T., Tsubokou, Y., & Mori, T. (2002). Cardiac oxidative stress in acute and chronic isoproterenol-infused rats. Journal of cardiovascular pharmacology, 39(5), 727–734. [Link]

-

U.S. National Library of Medicine. (n.d.). Propranolol glycol. PubChem. Retrieved from [Link]

- Fujimaki, Y., & Hakusui, H. (1993). Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. Drug Metabolism and Disposition, 21(5), 870-875.

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

-

Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

-

MDPI. (2022). Temporal Exercise Conditioning Confers Dual-Phase Cardioprotection Against Isoproterenol-Induced Injury in a Rat Model. [Link]

-

Kurita, M., Shinozawa, T., Nakashima, Y., & Shimizu, T. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Tissue engineering. Part C, Methods, 24(1), 15–24. [Link]

-

Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current drug metabolism, 21(2), 89–105. [Link]

-

Moore, C., & Rana, S. (2016). Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. Journal of analytical toxicology, 40(5), 346–353. [Link]

-

PubChem. (n.d.). (+-)-Desisopropylpropranolol. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. [Link]

-

Saeed, M., Kamal, M., & Ahmad, I. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in pharmacology, 12, 788884. [Link]

-

Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

-

Huang, H., Xuan, Y., & Ma, Z. C. (2023). Safety Profile of Intravenous Ferulic Acid Nanoparticles: Acute Toxicity, Pharmacokinetics, and Network Pharmacology Analysis. International journal of nanomedicine, 18, 4261–4277. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. vetmeds.org [vetmeds.org]

- 5. Side-chain metabolism of propranolol: involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Propylene Glycol Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 13. dvm360.com [dvm360.com]

- 14. scielo.br [scielo.br]

- 15. Frontiers | Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways [frontiersin.org]

- 16. bioivt.com [bioivt.com]

- 17. researchgate.net [researchgate.net]

- 18. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. ejgm.co.uk [ejgm.co.uk]

An In-Depth Technical Guide to the In Vitro Generation and Analysis of Propranolol Metabolites Using Human Liver Microsomes

Section 1: Introduction

In modern drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory requirement but a cornerstone of predicting its pharmacokinetic profile, potential drug-drug interactions, and safety margin. In vitro metabolism models serve as a critical first-pass screening mechanism, offering a cost-effective and high-throughput means to elucidate metabolic pathways before advancing to complex in vivo studies[1].

Among the available in vitro tools, human liver microsomes (HLMs) are arguably the most widely used system[2]. Prepared by ultracentrifugation of liver homogenate, microsomes are vesicles of the endoplasmic reticulum and represent a rich source of the key Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, as well as several important Phase II enzymes like UDP-glucuronosyltransferases (UGTs)[2][3]. Their ease of use, amenability to high-throughput formats, and the commercial availability of large, pooled-donor lots that average out individual phenotypic variations make them an invaluable resource for metabolic stability and metabolite profiling studies[2][4].

This guide uses propranolol, a non-selective beta-blocker, as a model substrate to detail the process of generating and identifying metabolites in an HLM system. Propranolol is an ideal candidate for such a guide because it undergoes extensive and well-characterized metabolism through multiple, distinct pathways, including aromatic hydroxylation, side-chain oxidation, and direct glucuronidation, engaging several key CYP and UGT enzymes[5][6]. By following the principles and protocols outlined herein, researchers can establish a robust, self-validating system to probe the metabolic landscape of their own compounds of interest.

Section 2: The Metabolic Landscape of Propranolol

Propranolol is extensively metabolized in humans, with less than 1% of the parent drug excreted unchanged. The biotransformation occurs via three primary pathways, each catalyzed by specific enzyme families, leading to a diverse array of Phase I and Phase II metabolites[5][6].

Phase I Metabolism:

The initial oxidative metabolism of propranolol is dominated by the CYP450 enzyme system, leading to three major types of reactions:

-

Ring Hydroxylation: The most significant pathway, leading to the formation of pharmacologically active metabolites. Aromatic hydroxylation at the 4-position to produce 4-hydroxypropranolol (4-OHP) is the principal route and is catalyzed predominantly by the polymorphic enzyme CYP2D6 [6][7][8]. Hydroxylation also occurs at the 5- and 7-positions, also involving CYP2D6[8][9].

-

N-Desisopropylation: This involves the oxidation of the isopropylamino side chain to form N-desisopropylpropranolol (DIP). This reaction is primarily mediated by CYP1A2 [5][6][7][8]. DIP is typically a minor metabolite in vivo as it is rapidly further oxidized to other products like naphthoxylactic acid (NLA)[5][6].

-